1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine
Overview
Description
1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine is a complex organic compound characterized by the presence of a piperazine ring substituted with a diphenylmethyl group and a dibromobenzenesulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine typically involves multiple steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Diphenylmethyl Group: The diphenylmethyl group can be introduced via a Friedel-Crafts alkylation reaction using diphenylmethanol and a Lewis acid catalyst such as aluminum chloride.
Sulfonylation with Dibromobenzenesulfonyl Chloride: The final step involves the reaction of the piperazine derivative with 2,4-dibromobenzenesulfonyl chloride in the presence of a base like triethylamine to yield the target compound.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atoms in the dibromobenzenesulfonyl group can be substituted with nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products Formed:
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of the corresponding alcohols or amines.
Substitution: Formation of substituted sulfonyl derivatives.
Scientific Research Applications
1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Potential use as a ligand in the study of receptor-ligand interactions.
Medicine: Investigated for its potential pharmacological properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in proteins, potentially inhibiting their function. The diphenylmethyl group may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- 1-(2,4-Dichlorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(2,4-Difluorobenzenesulfonyl)-4-(diphenylmethyl)piperazine
- 1-(2,4-Dimethylbenzenesulfonyl)-4-(diphenylmethyl)piperazine
Comparison: 1-(2,4-Dibromobenzenesulfonyl)-4-(diphenylmethyl)piperazine is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity. Compared to its chloro, fluoro, and methyl analogs, the bromine atoms may confer different electronic and steric properties, affecting the compound’s overall behavior in chemical and biological systems.
Properties
IUPAC Name |
1-benzhydryl-4-(2,4-dibromophenyl)sulfonylpiperazine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22Br2N2O2S/c24-20-11-12-22(21(25)17-20)30(28,29)27-15-13-26(14-16-27)23(18-7-3-1-4-8-18)19-9-5-2-6-10-19/h1-12,17,23H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFUOURVTJZMKOV-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(C2=CC=CC=C2)C3=CC=CC=C3)S(=O)(=O)C4=C(C=C(C=C4)Br)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22Br2N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.